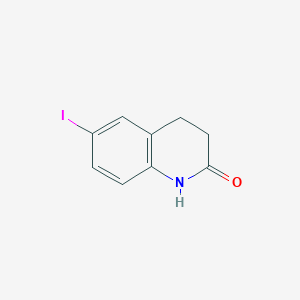

6-Iodo-3,4-dihydroquinolin-2(1H)-one

Description

6-Iodo-3,4-dihydroquinolin-2(1H)-one is a halogenated derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, a bicyclic structure comprising a fused benzene and partially saturated pyridone ring. The iodine atom at the C6 position introduces significant electronic and steric effects, distinguishing it from non-halogenated or other halogen-substituted analogs.

Properties

IUPAC Name |

6-iodo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUNMOULCTUKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621579 | |

| Record name | 6-Iodo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296759-29-0 | |

| Record name | 3,4-Dihydro-6-iodo-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296759-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3,4-dihydroquinolin-2(1H)-one typically involves the iodination of 3,4-dihydroquinolin-2(1H)-one. A common method includes:

Starting Material: 3,4-dihydroquinolin-2(1H)-one.

Iodination: The reaction is carried out using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) in an acidic medium.

Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products depend on the type of reaction. For example, substitution with an amine would yield an aminoquinoline derivative.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its unique chemical structure.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular processes. The iodine atom may enhance the compound’s ability to interact with specific molecular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (µg/mL) |

|---|---|---|---|

| This compound | 273.07 | 2.8 | <10 (low) |

| 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 177.20 | 1.2 | >100 (moderate) |

| 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one | 304.97 | 3.5 | <5 (very low) |

Biological Activity

6-Iodo-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the class of 3,4-dihydroquinolinones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 296759-29-0

- Molecular Formula : C9H8N2O

- Molecular Weight : 164.17 g/mol

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. Notably, it has been shown to act as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial for neurotransmitter regulation in the central nervous system.

Target Enzymes

- Acetylcholinesterase (AChE) : Inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission.

- Monoamine Oxidases (MAOs) : Inhibition affects the metabolism of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions.

Inhibition Studies

Recent studies have demonstrated that this compound shows significant inhibitory activity against AChE and MAOs. The IC50 values indicate its potency in inhibiting these enzymes:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| AChE | 0.28 | Mixed inhibition |

| MAO-A | 0.91 | Competitive inhibition |

| MAO-B | 2.81 | Competitive inhibition |

These results suggest that the compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic activity and modulating monoaminergic systems.

Case Studies

- Neuroprotective Effects : In a study involving PC12 cells, this compound demonstrated neuroprotective properties against oxidative stress-induced cell death. The compound significantly reduced markers of apoptosis while enhancing cell viability at concentrations below 12.5 µM.

- Behavioral Studies in Animal Models : In vivo studies using mice showed that administration of the compound improved cognitive function in memory tasks compared to control groups. The observed effects were attributed to its AChE inhibitory activity, leading to increased acetylcholine levels in the brain.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption observed post-administration.

- Distribution : High tissue distribution with significant penetration across the blood-brain barrier (BBB).

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.

- Excretion : Renal excretion is the primary route for elimination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.